molecular formula C14H13BrN2O B3124113 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide CAS No. 31563-00-5

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3124113
CAS No.: 31563-00-5
M. Wt: 305.17 g/mol
InChI Key: DKAUBYPVNZWKNN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also used as raw materials and intermediates in pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . It was also found that the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structure Analysis: Studies have explored the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including variants with a 4-methoxyphenyl ring. These studies provide insights into the molecular conformations and interactions of these compounds (Dhanalakshmi et al., 2018).

Photophysics

  • Investigation of Photophysical Characteristics: Research has been conducted on the photophysical properties of imidazo[1,2-a]pyridine derivatives in various solvents, highlighting their potential in photophysical applications and as photochemical sensors (Behera, Karak, & Krishnamoorthy, 2015).

Cancer Chemotherapy

  • Breast Cancer Chemotherapy: Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds exhibit cytotoxicity, inhibit cell proliferation, intercalate into DNA, and induce apoptosis in cancer cells (Almeida et al., 2018).

Antiviral Research

  • Development of Flaviviridae Inhibitors: Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit viruses like bovine viral diarrhoea virus and hepatitis C virus, contributing to antiviral research (Enguehard-Gueiffier et al., 2013).

Inotropic Activity

  • Study on Inotropic Activity: Research into imidazo[1,2-a]pyridine analogs has provided insights into their inotropic activity, which is significant for treatments of heart and circulatory failures (Spitzer, Victor, Pollock, & Hayes, 1988).

Safety and Hazards

As for safety and hazards, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a way that protects it from moisture .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUBYPVNZWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31563-00-5
Record name Imidazo[1,2-a]pyridine, 2-(4-methoxyphenyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31563-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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